5-((4-Ethoxy-3-methoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-ethoxy-3-methoxyphenyl group, a 4-(4-fluorophenyl)piperazine moiety, and a methyl group at position 2. Its molecular architecture integrates multiple pharmacophoric elements:
- Thiazolo-triazole hybrid system: Known for diverse bioactivities, including antimicrobial and antitumor effects .
- 4-(4-Fluorophenyl)piperazine: A common motif in CNS-targeting drugs due to its affinity for serotonin and dopamine receptors .
- 4-Ethoxy-3-methoxyphenyl group: Enhances lipophilicity and may influence metabolic stability .
Properties
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O3S/c1-4-34-20-10-5-17(15-21(20)33-3)22(23-24(32)31-25(35-23)27-16(2)28-31)30-13-11-29(12-14-30)19-8-6-18(26)7-9-19/h5-10,15,22,32H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUZZKLHDLSLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds:
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Structural Difference : 3-Chlorophenyl vs. 4-fluorophenyl on the piperazine ring.
- Impact : Chlorine’s larger atomic radius and stronger electronegativity may alter receptor binding kinetics compared to fluorine. Chlorinated analogs often exhibit higher metabolic stability but increased risk of toxicity .
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (–5) Structural Difference: Chlorophenyl vs. fluorophenyl in isostructural compounds. Impact: Crystallographic studies reveal similar molecular conformations but distinct crystal packing due to halogen size differences.
Heterocyclic System Modifications
Key Compounds:
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () Structural Difference: Triazolothiadiazole core vs. thiazolo-triazole in the target compound. Impact: Triazolothiadiazoles exhibit notable antifungal activity via inhibition of 14-α-demethylase, while thiazolo-triazoles may prioritize CNS targets due to piperazine inclusion .
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()
- Structural Difference : Pyrazoline-benzothiazole hybrid vs. thiazolo-triazole.
- Impact : Pyrazoline derivatives demonstrate antidepressant and antitumor activities, highlighting the role of heterocycle choice in directing biological pathways .
Substituent Effects on Bioactivity
Q & A
Q. What are the recommended synthetic routes for 5-((4-Ethoxy-3-methoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves three key steps:
Core Formation : Cyclization of thiazolo[3,2-b][1,2,4]triazole via α-haloketone and thiosemicarbazide under reflux in ethanol (70–80°C, 6–8 hours) .
Piperazine Introduction : Nucleophilic aromatic substitution of 4-(4-fluorophenyl)piperazine using a Mannich reaction or alkylation, optimized at pH 8–9 in dichloromethane .
Aryl Group Coupling : Electrophilic substitution of 4-ethoxy-3-methoxyphenyl groups via Friedel-Crafts or Grignard reactions, requiring anhydrous conditions .
Optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallize in ethanol to achieve >95% purity .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm connectivity via ¹H and ¹³C NMR. Key signals include:
- Thiazole protons at δ 7.2–7.5 ppm.
- Piperazine N-CH₂ at δ 2.8–3.1 ppm .
- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]⁺ = ~595.6 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water, 60:40) to confirm purity (>95%) .
- X-ray Crystallography : Resolve stereochemistry of the chiral center at the methyl bridge .
Advanced Research Questions
Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound's pharmacological properties?
- Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., replace 4-ethoxy with methoxy, alter fluorophenyl position) and assess bioactivity changes .
- Bioassays :
| Substituent Modification | Observed Activity Change | Reference |
|---|---|---|
| 4-Fluorophenyl → 3-Fluorophenyl | 30% reduction in anticancer IC₅₀ | |
| Ethoxy → Methoxy | Improved CNS penetration (logP reduced by 0.5) |
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to kinases (e.g., EGFR) or GPCRs .
Q. How should contradictory bioactivity data between this compound and its analogs be analyzed?
- Methodological Answer :
- Dose-Response Validation : Re-test conflicting compounds across a 10-point concentration range (1 nM–100 µM) to rule out assay variability .
- Orthogonal Assays : Compare results from MTT (cell viability) and Caspase-3/7 assays (apoptosis) to confirm mechanism .
- Target Engagement Studies : Use surface plasmon resonance (SPR) to measure direct binding to proposed targets (e.g., 5-HT receptors) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., piperazine-thiazole hybrids) to identify trends .
Q. What advanced techniques are recommended for elucidating the compound's mechanism of action?
- Methodological Answer :
- Proteomics : Perform LC-MS/MS analysis of treated cell lysates to identify differentially expressed proteins (e.g., upregulated pro-apoptotic Bax) .
- CRISPR-Cas9 Knockout : Validate target dependency by deleting putative receptors (e.g., dopamine D₂) in HEK293 cells .
- Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., 100 ns trajectories in GROMACS) to assess stability of ligand-receptor complexes .
- Metabolomics : Track metabolic shifts (via ¹H NMR) to map downstream effects on pathways like glycolysis or oxidative phosphorylation .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility Testing : Compare results in DMSO (commonly used) vs. biorelevant media (FaSSIF/FeSSIF) to account for formulation effects .
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Acidic conditions (pH 3) may hydrolyze the ethoxy group .
- Inter-Laboratory Validation : Share samples with independent labs to standardize protocols (e.g., shake-flask method for solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
